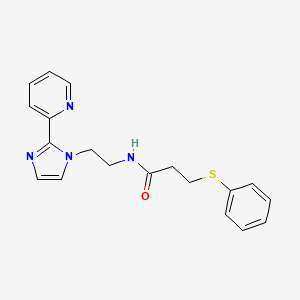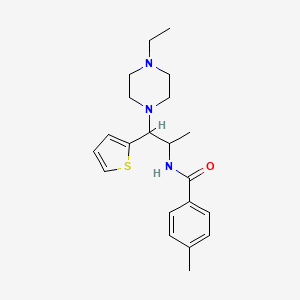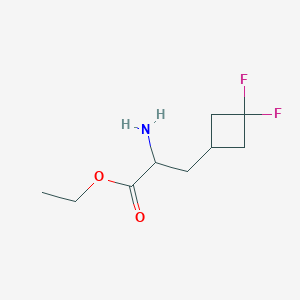
3-(phenylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(phenylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a 1,2-diketone and an aldehyde in the presence of ammonium acetate.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the imidazole derivative.
Thioether Formation: The phenylthio group can be introduced through a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.
Amide Bond Formation: The final step involves the formation of the amide bond through a coupling reaction between the amine and a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
3-(phenylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
3-(phenylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(phenylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
類似化合物との比較
Similar Compounds
3-(phenylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-(phenylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
3-(phenylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide: Similar structure but with a benzamide group instead of a propanamide group.
Uniqueness
The uniqueness of 3-(phenylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole and pyridine rings, along with the phenylthio and amide groups, allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis.
特性
IUPAC Name |
3-phenylsulfanyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-18(9-15-25-16-6-2-1-3-7-16)21-11-13-23-14-12-22-19(23)17-8-4-5-10-20-17/h1-8,10,12,14H,9,11,13,15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKQMMAHKOBXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2,2-bis(furan-2-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B2724350.png)


![3-cyclopentyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2724353.png)
![5-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2724357.png)
![Indolin-1-yl(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2724359.png)
![4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}-N-(naphthalen-1-yl)benzamide](/img/structure/B2724360.png)


![N,2,4-trimethyl-5-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B2724366.png)

![4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2724370.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2724371.png)
